An In-depth Technical Guide to 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde
An In-depth Technical Guide to 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. While this specific molecule is not extensively documented in peer-reviewed literature, this document synthesizes available data with established chemical principles to offer a robust resource for researchers. Information herein is grounded in data from chemical suppliers and extrapolated from the known reactivity of analogous structures.
Compound Identification and Physicochemical Properties
5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde is a fluorinated N-alkylaniline derivative. The presence of the fluorine atom, the secondary amine, and the aldehyde functional group on the benzene ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and specialty chemicals.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde | ChemicalBook[1] |
| CAS Number | 1096809-55-0 | ChemicalBook[1] |
| Molecular Formula | C₁₃H₁₈FNO | ChemicalBook[1] |
| Molecular Weight | 223.29 g/mol | ChemicalBook[1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Appearance | Pale yellow to brown liquid or low-melting solid | General appearance of substituted benzaldehydes. |
| Boiling Point | >200 °C at 760 mmHg | Based on similarly substituted aromatic compounds. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Polarity of the molecule suggests solubility in organic media. |
| Stability | Stable under normal conditions. May be sensitive to light and air (oxidation of the aldehyde). | Aldehydes are prone to oxidation. |
Proposed Synthesis Pathway
The proposed synthesis commences with a commercially available starting material, 2,4-difluorobenzaldehyde. The greater reactivity of the fluorine atom at the C2 position, activated by the electron-withdrawing aldehyde group, allows for a selective nucleophilic aromatic substitution with methylamine. The resulting secondary amine is then alkylated with a pentyl halide to yield the final product.
Caption: Proposed two-step synthesis of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure for the N-alkylation of a secondary aminobenzaldehyde, adapted for the synthesis of the title compound.
Materials:
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2-(Methylamino)-4-fluorobenzaldehyde
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Sodium hydride (NaH), 60% dispersion in mineral oil
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1-Bromopentane
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(methylamino)-4-fluorobenzaldehyde (1.0 equivalent) and anhydrous THF.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.
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Alkylation: Add 1-bromopentane (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde.
Reactivity and Potential Applications
The chemical reactivity of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde is dictated by its three key functional groups:
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Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes.
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Secondary Amine: The nitrogen lone pair is nucleophilic and can participate in further alkylation, acylation, or reactions with electrophiles.
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Fluorinated Aromatic Ring: The fluorine atom and the amino group influence the electron density of the aromatic ring, directing electrophilic aromatic substitution reactions.
Given its structure, this compound is a valuable intermediate for the synthesis of various heterocyclic compounds, such as quinolines and benzodiazepines, which are common scaffolds in medicinal chemistry. The fluorine substituent can enhance metabolic stability and binding affinity of the final molecule, a desirable feature in drug design.
Analytical Characterization
While specific spectroscopic data for 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde is not publicly available, a predicted spectroscopic profile can be inferred from the analysis of its functional groups and related structures.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aldehyde proton (singlet, ~9.8-10.0 ppm)- Aromatic protons (multiplets, ~6.5-7.5 ppm)- N-methyl protons (singlet, ~2.8-3.0 ppm)- N-pentyl protons (multiplets, ~0.8-3.5 ppm) |
| ¹³C NMR | - Aldehyde carbonyl carbon (~190-195 ppm)- Aromatic carbons (~110-160 ppm, with C-F coupling)- N-methyl carbon (~40-45 ppm)- N-pentyl carbons (~14-55 ppm) |
| IR Spectroscopy | - C=O stretch (aldehyde) at ~1680-1700 cm⁻¹- C-H stretch (aldehyde) at ~2720 and ~2820 cm⁻¹- N-H stretch (absent for tertiary amine)- C-F stretch at ~1200-1300 cm⁻¹ |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 223.14 |
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde is not widely available. However, based on the safety information for structurally similar compounds, the following precautions should be taken:
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicology: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
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Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.
Conclusion
5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and expected analytical characteristics based on established chemical principles and data from analogous compounds. Researchers working with this molecule should exercise caution and validate its properties using standard analytical techniques.
